molecular formula C29H30BrNO6 B303660 Diethyl 4-(3-bromophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(3-bromophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303660
M. Wt: 568.5 g/mol
InChI Key: MUZUFURXRCREBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(3-bromophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as Ro 04-6790, is a chemical compound that has gained significant attention in scientific research. It is a member of the quinolinedicarboxylate family and has been found to possess various biological activities.

Mechanism of Action

The exact mechanism of action of Diethyl 4-(3-bromophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 04-6790 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It may also exert its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways.
Biochemical and Physiological Effects
Diethyl 4-(3-bromophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 04-6790 has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been found to inhibit the growth and proliferation of various cancer cell lines. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

Diethyl 4-(3-bromophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 04-6790 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to be non-toxic at therapeutic doses. However, one limitation of using Diethyl 4-(3-bromophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 04-6790 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Diethyl 4-(3-bromophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 04-6790. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate its mechanism of action and to identify potential molecular targets. Another area of interest is the development of Diethyl 4-(3-bromophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 04-6790 derivatives with improved pharmacokinetic properties and increased potency. Finally, studies on the safety and efficacy of Diethyl 4-(3-bromophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 04-6790 in human clinical trials are needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Diethyl 4-(3-bromophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 04-6790 involves a multi-step process that includes the reaction of 3-bromophenylacetonitrile with 2-methoxybenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The product is then reacted with diethyl malonate and ammonium acetate to form the final compound.

Scientific Research Applications

Diethyl 4-(3-bromophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 04-6790 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-hyperglycemic activities. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

Diethyl 4-(3-bromophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C29H30BrNO6

Molecular Weight

568.5 g/mol

IUPAC Name

diethyl 4-(3-bromophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C29H30BrNO6/c1-5-36-28(33)23-16(3)31-21-15-20(19-12-7-8-13-22(19)35-4)25(29(34)37-6-2)27(32)26(21)24(23)17-10-9-11-18(30)14-17/h7-14,20,24-25,31H,5-6,15H2,1-4H3

InChI Key

MUZUFURXRCREBI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=CC=C3)Br)C4=CC=CC=C4OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=CC=C3)Br)C4=CC=CC=C4OC

Origin of Product

United States

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